N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide
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Description
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11134135 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide and its derivatives have been explored for their anticancer potential. A study by Al-Sanea et al. (2020) on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, using methyl 3-methoxy-5-methylbenzoate as a key intermediate, tested these compounds on 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, marking a significant step in anticancer agent development Al-Sanea et al., 2020.
Antimicrobial and Anti-inflammatory Activities
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating their application as anti-inflammatory and analgesic agents. The compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents Abu‐Hashem et al., 2020.
Oxazolidinone Antibacterial Agents
Research into oxazolidinone antibacterial agents uncovered novel analogs with a unique mechanism of bacterial protein synthesis inhibition. These compounds demonstrated effective in vitro antibacterial activities against a variety of clinically important human pathogens, highlighting their potential in treating resistant bacterial infections Zurenko et al., 1996.
Chemical Reactivity and Biological Evaluation
Farouk et al. (2021) investigated the chemical behavior of a novel compound towards primary and heterocyclic amines, leading to the synthesis of diverse nitrogen heterocyclic compounds with potential biological activities. This study contributes to the understanding of the compound's reactivity and its application in developing new drugs Farouk et al., 2021.
Green Synthesis for Azo Disperse Dyes
A study by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production, showcased an environmentally friendly approach to chemical synthesis. The novel Pd/C catalyst used offers high activity, selectivity, and stability, contributing to sustainable industrial processes Zhang Qun-feng, 2008.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-7-8-15-14(16-10)20-9-13(18)17-11-3-5-12(19-2)6-4-11/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJBFBVYRRRMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.